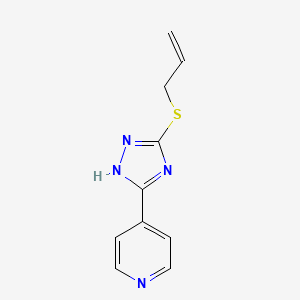
4H-1,2,4-Triazole, 3-allylmercapto-5-(4-pyridyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4H-1,2,4-Triazole, 3-allylmercapto-5-(4-pyridyl)- is a heterocyclic compound that belongs to the 1,2,4-triazole family This compound is characterized by a triazole ring, which is a five-membered ring containing three nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4H-1,2,4-Triazole, 3-allylmercapto-5-(4-pyridyl)- typically involves the reaction of hydrazides with secondary amides under microwave-induced cyclodehydration conditions . This method is efficient and provides high yields. Another approach involves the use of diacylhydrazines with aromatic amines in the presence of dehydrating agents such as phosphorus pentoxide or zinc chloride .
Industrial Production Methods
Industrial production of this compound can be achieved through scalable protocols that utilize environmentally benign reagents and conditions. For example, ceric ammonium nitrate catalyzed oxidative cyclization of amidrazones and aldehydes in polyethylene glycol as a recyclable reaction medium is a viable method for commercial applications .
Análisis De Reacciones Químicas
Types of Reactions
4H-1,2,4-Triazole, 3-allylmercapto-5-(4-pyridyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form disulfides or sulfoxides.
Reduction: Reduction reactions can convert the triazole ring to dihydrotriazole derivatives.
Substitution: The allylmercapto and pyridyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include disulfides, sulfoxides, dihydrotriazoles, and various substituted derivatives depending on the reagents used .
Aplicaciones Científicas De Investigación
4H-1,2,4-Triazole, 3-allylmercapto-5-(4-pyridyl)- has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It is investigated for its potential as an antiviral and anti-inflammatory agent.
Mecanismo De Acción
The mechanism of action of 4H-1,2,4-Triazole, 3-allylmercapto-5-(4-pyridyl)- involves its interaction with various molecular targets and pathways:
Antimicrobial Activity: It inhibits the synthesis of ergosterol, a key component of fungal cell membranes, by targeting lanosterol 14α-demethylase.
Anticancer Activity: The compound inhibits the STAT3 signaling pathway, which is involved in cell proliferation and survival.
Anti-inflammatory Activity: It reduces the production of pro-inflammatory cytokines by inhibiting the NF-κB pathway.
Comparación Con Compuestos Similares
Similar Compounds
4-Amino-5-mercapto-4H-1,2,4-triazole: Known for its antifungal and antioxidant activities.
4-Arylidenamino-3-mercapto-5-pyridin-4yl-4H-1,2,4-triazole: Exhibits significant fungicidal activity.
1,2,4-Triazole-N-arylamide hybrids: Potent anticancer agents through inhibition of STAT3.
Uniqueness
4H-1,2,4-Triazole, 3-allylmercapto-5-(4-pyridyl)- is unique due to its combination of an allylmercapto group and a pyridyl group, which enhances its chemical reactivity and broadens its range of applications. Its ability to undergo various chemical reactions and its significant biological activities make it a valuable compound in scientific research and industrial applications.
Propiedades
Número CAS |
3652-25-3 |
|---|---|
Fórmula molecular |
C10H10N4S |
Peso molecular |
218.28 g/mol |
Nombre IUPAC |
4-(3-prop-2-enylsulfanyl-1H-1,2,4-triazol-5-yl)pyridine |
InChI |
InChI=1S/C10H10N4S/c1-2-7-15-10-12-9(13-14-10)8-3-5-11-6-4-8/h2-6H,1,7H2,(H,12,13,14) |
Clave InChI |
FKKPQIICTJVDHP-UHFFFAOYSA-N |
SMILES canónico |
C=CCSC1=NNC(=N1)C2=CC=NC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


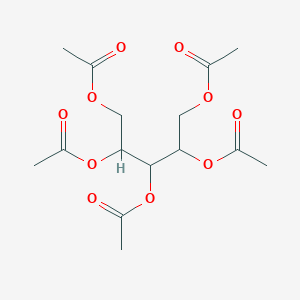
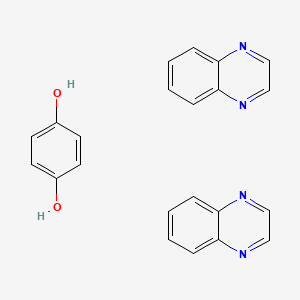
![Phenyl 2-hydroxy-5-[(2-oxo-2-phenylethyl)amino]benzoate](/img/structure/B14171934.png)
![3-{[2,6-Dideoxy-4-o-(2,6-dideoxyhexopyranosyl)hexopyranosyl]oxy}-14,16-dihydroxycard-20(22)-enolide](/img/structure/B14171935.png)
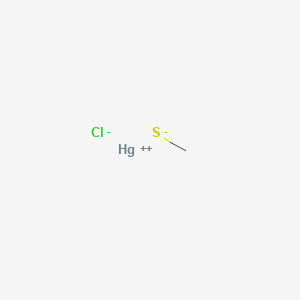
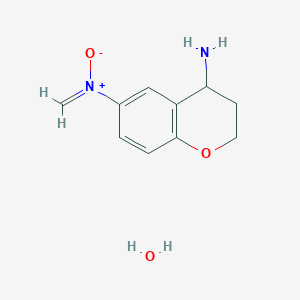
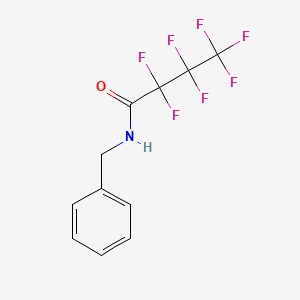
phosphane}](/img/structure/B14171952.png)
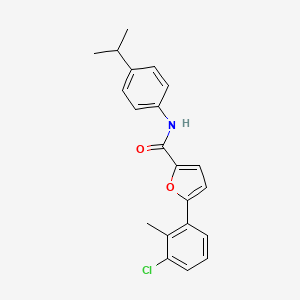
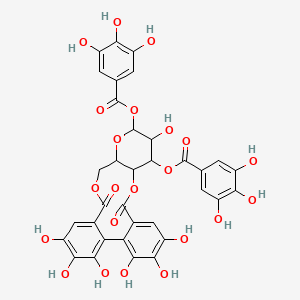
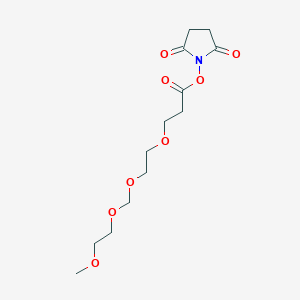
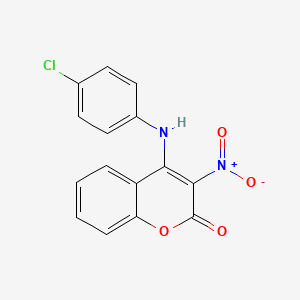
methanone](/img/structure/B14172005.png)

